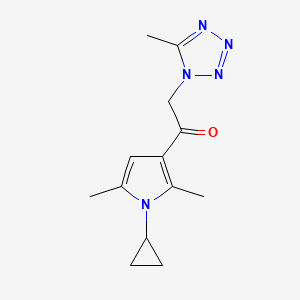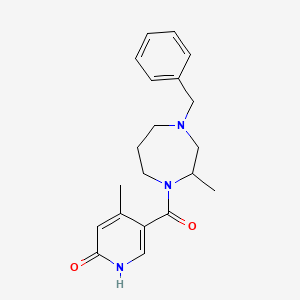![molecular formula C14H18N4O B7142634 1-[2,4,6-Trimethyl-3-[(5-methyltetrazol-1-yl)methyl]phenyl]ethanone](/img/structure/B7142634.png)
1-[2,4,6-Trimethyl-3-[(5-methyltetrazol-1-yl)methyl]phenyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2,4,6-Trimethyl-3-[(5-methyltetrazol-1-yl)methyl]phenyl]ethanone is an organic compound with a complex structure, characterized by the presence of a tetrazole ring and multiple methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2,4,6-Trimethyl-3-[(5-methyltetrazol-1-yl)methyl]phenyl]ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the alkylation of a tetrazole derivative with a suitable benzyl halide, followed by further functionalization to introduce the ethanone group. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-[2,4,6-Trimethyl-3-[(5-methyltetrazol-1-yl)methyl]phenyl]ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The presence of the tetrazole ring allows for nucleophilic substitution reactions, where nucleophiles like amines or thiols can replace the tetrazole group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
1-[2,4,6-Trimethyl-3-[(5-methyltetrazol-1-yl)methyl]phenyl]ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism by which 1-[2,4,6-Trimethyl-3-[(5-methyltetrazol-1-yl)methyl]phenyl]ethanone exerts its effects involves interactions with specific molecular targets. The tetrazole ring can mimic certain biological molecules, allowing the compound to bind to enzymes or receptors and modulate their activity. This interaction can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
1-[2,4,6-Trimethylphenyl]ethanone: Lacks the tetrazole ring, resulting in different chemical properties and reactivity.
1-[3-(Tetrazol-1-yl)methyl]phenyl]ethanone: Similar structure but with variations in the position of the tetrazole ring.
Uniqueness
1-[2,4,6-Trimethyl-3-[(5-methyltetrazol-1-yl)methyl]phenyl]ethanone is unique due to the combination of the tetrazole ring and multiple methyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
1-[2,4,6-trimethyl-3-[(5-methyltetrazol-1-yl)methyl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-8-6-9(2)14(11(4)19)10(3)13(8)7-18-12(5)15-16-17-18/h6H,7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCNMENXWVYPRRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1CN2C(=NN=N2)C)C)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N,N-dimethyl-3-[(5-methyltetrazol-1-yl)methyl]benzenesulfonamide](/img/structure/B7142558.png)

![N-[1-(4-chlorophenyl)cyclohexyl]-4-methyl-6-oxo-1H-pyridine-3-carboxamide](/img/structure/B7142578.png)
![(4-Chloro-3-methylphenyl)-[4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]methanone](/img/structure/B7142580.png)
![4-methyl-6-oxo-N-[4-(pyridin-4-ylmethoxy)phenyl]-1H-pyridine-3-carboxamide](/img/structure/B7142588.png)
![N-[(4-fluorophenyl)methyl]-3-imidazol-1-yl-4-methylpiperidine-1-carboxamide](/img/structure/B7142595.png)
![5-fluoro-N-[4-methyl-3-(propan-2-ylcarbamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B7142596.png)
![(4-chloro-3-methylphenyl)-(3-methyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B7142603.png)
![[1-[(3-Fluorophenyl)methyl]triazol-4-yl]-[2-(5-methyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7142613.png)
![5-[2-(5-ethyl-1,2,4-oxadiazol-3-yl)piperidine-1-carbonyl]-4-methyl-1H-pyridin-2-one](/img/structure/B7142618.png)
![(4-Chloro-3-methylphenyl)-[4-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7142619.png)

![N-[1-(2-chlorophenyl)piperidin-3-yl]-4-methyl-6-oxo-1H-pyridine-3-carboxamide](/img/structure/B7142627.png)
![N-cyclohexyl-N-[(4-fluorophenyl)methyl]-2-(5-methyltetrazol-1-yl)acetamide](/img/structure/B7142638.png)
